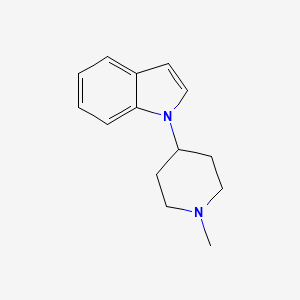
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an acetyloxy group, a chloro group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid typically involves the following steps:
Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy compound using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxy group or even hydrogen.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amine or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the development of new molecules.
Biology
In biological research, this compound can be used to study the effects of acetyloxy, chloro, and methoxy groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group may act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
[4-(Acetyloxy)phenyl]acetic acid: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
[2-Chloro-5-methoxyphenyl]acetic acid: Lacks the acetyloxy group, which may reduce its potential as a prodrug.
[4-(Acetyloxy)-2-chlorophenyl]acetic acid: Lacks the methoxy group, which can affect its biological activity.
Uniqueness
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is unique due to the combination of acetyloxy, chloro, and methoxy groups on the phenyl ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications.
特性
分子式 |
C11H11ClO5 |
|---|---|
分子量 |
258.65 g/mol |
IUPAC名 |
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO5/c1-6(13)17-10-5-8(12)7(4-11(14)15)3-9(10)16-2/h3,5H,4H2,1-2H3,(H,14,15) |
InChIキー |
QCZWDTMYBBEOFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)CC(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


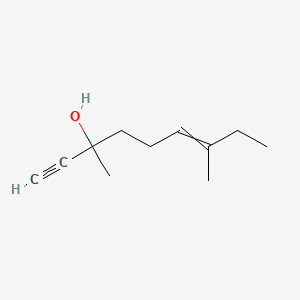
![1-Amino-4-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B8635747.png)
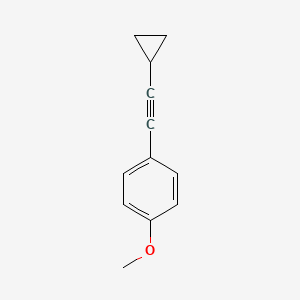
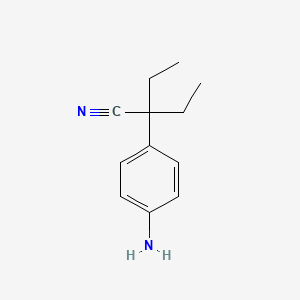
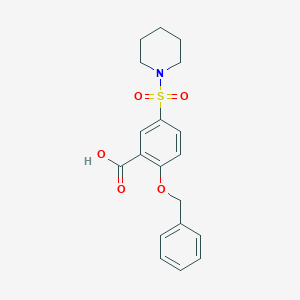
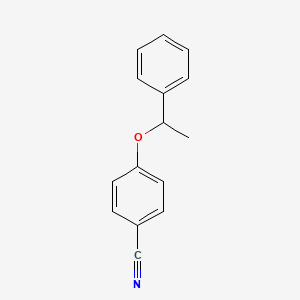
![3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8635761.png)


![Methyl[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B8635786.png)
![1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B8635794.png)
